molecular formula C20H21N5O5S2 B2612120 ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate CAS No. 392236-32-7

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2612120
CAS No.: 392236-32-7
M. Wt: 475.54
InChI Key: QZNFZNZVPHCXBS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a thiazole-based compound featuring:

  • 4-methylthiazole-5-carboxylate core: A heterocyclic thiazole ring with a methyl group at position 4 and an ethyl carboxylate ester at position 5.
  • 2-Benzamido substituent: A benzamide group at position 2, modified with a sulfamoyl moiety (N,N-bis(2-cyanoethyl)sulfonamide).

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S2/c1-3-30-19(27)17-14(2)23-20(31-17)24-18(26)15-6-8-16(9-7-15)32(28,29)25(12-4-10-21)13-5-11-22/h6-9H,3-5,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNFZNZVPHCXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the sulfamoyl group. Common reagents used in these reactions include ethyl esters, amines, and sulfamoyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Core Derivatives

Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate ()
  • Structural Differences :
    • Position 2 substituent : 4-pyridinyl vs. benzamido-sulfamoyl group in the target compound.
    • Functional groups : The pyridinyl group may facilitate hydrogen bonding, whereas the sulfamoyl-benzamido group introduces steric bulk and electron-withdrawing effects.
  • Synthesis : Prepared via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation . This contrasts with the target compound’s likely synthesis, which may require sulfamoylation of benzamide precursors.
Parameter Target Compound Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate
Position 2 Substituent Benzamido-sulfamoyl group 4-Pyridinyl
Electronic Effects Electron-withdrawing (cyanoethyl, sulfamoyl) Electron-rich (pyridine)
Synthetic Complexity Likely multi-step sulfamoylation Direct coupling via nitrile intermediates

Sulfonamide and Benzamide Derivatives

2-Alkylthio-4-chloro-5-methylbenzenesulfonamides ()
  • Structural Differences: Core: Benzene ring vs. thiazole in the target compound. Sulfonamide Substitution: Alkylthio/chloro groups vs. N,N-bis(2-cyanoethyl)sulfamoyl.
  • Synthesis : Prepared via condensation of guanidines with 2-acetylbenzoic acid in acetic acid/dioxane . The target compound’s synthesis might require specialized reagents for sulfamoylation.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide ()
  • Structural Differences: Heterocycle: Thiazolidinone vs. thiazole. Substituents: Dioxothiazolidinone and phenyl vs. sulfamoyl-benzamido.
Parameter Target Compound 2-Alkylthio-4-chloro-5-methylbenzenesulfonamides (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide
Core Structure Thiazole Benzene Thiazolidinone
Key Functional Groups Sulfamoyl, cyanoethyl Alkylthio, chloro Dioxothiazolidinone, phenyl
Synthetic Method Likely multi-step Condensation in acetic acid/dioxane EDC/HOBt coupling

Influence of Substituents on Properties

  • Benzamido vs. Pyridinyl : The benzamido group may improve lipophilicity, whereas pyridinyl () could enhance solubility via hydrogen bonding .

Biological Activity

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry and antimicrobial research. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzamido group, and a sulfamoyl moiety, making it a subject of interest in drug design. The synthesis typically involves several multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis.
  • Benzamido Group Introduction : Via amide coupling reactions.
  • Sulfamoyl Group Addition : Through nucleophilic substitution involving sulfonyl chlorides.
  • Final Esterification : To yield the ethyl ester.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole and benzamido groups can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their function.
  • Electrostatic Interactions : The sulfamoyl group enhances binding stability to targets, which may include critical enzymes involved in microbial resistance .

Antimicrobial Studies

Recent studies have focused on the antimicrobial properties of thiazole derivatives, including this compound. Key findings include:

  • Moderate to Promising Inhibition : Compounds derived from this structure exhibited varying degrees of antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger.
  • Structure-Activity Relationship (SAR) : Modifications in substituents significantly influenced activity. For example, derivatives with electron-withdrawing groups like cyano and nitro showed enhanced activity compared to those with electron-donating groups .
CompoundAntimicrobial ActivityNotable Substituents
4aInactiveNone
4ePromisingNitro group
4gModerateMethyl group
4hModerateMethoxy group

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of derivatives were synthesized and tested for their minimum inhibitory concentration (MIC). Compounds with nitro and amino substituents demonstrated significant activity against tested strains, indicating their potential as effective antimicrobial agents .
  • Docking Analysis :
    • Computational studies involving molecular docking suggested that these compounds effectively bind to bacterial proteins such as DNA gyrase and topoisomerase, further supporting their role as potential antibacterial agents .

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